

Navigating Safety and Residue Limits: An In-depth Technical Guide to Nicarbazin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Nicarbazin
Cat. No.:	B1678737

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs) for the anticoccidial agent **nicarbazin** has been compiled to serve as a critical resource for researchers, scientists, and drug development professionals. This guide offers a detailed examination of the toxicological data underpinning the established safety thresholds and the experimental protocols for residue analysis, ensuring a thorough understanding of this widely used veterinary drug.

Nicarbazin, an equimolar complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), is a cornerstone in the control of coccidiosis in poultry. Its efficacy is primarily attributed to the DNC component, which disrupts the developmental stages of the *Eimeria* parasite. The HDP component facilitates the absorption of the active DNC. This guide synthesizes the publicly available data from global regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the European Food Safety Authority (EFSA), and the U.S. Food and Drug Administration's Center for Veterinary Medicine (CVM), to provide a harmonized overview of the ADI and MRLs for **nicarbazin**.

Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs)

The ADI for **nicarbazin**, a measure of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk, has been established by various international

regulatory agencies. These values are primarily derived from toxicological studies, with the developmental toxicity in rats being a key determinant. Similarly, MRLs, the maximum concentration of residue legally permitted in a food product, have been set for various poultry tissues to ensure consumer safety. The marker residue for monitoring **nicarbazin** levels is DNC.

A summary of the ADI and MRLs from different regulatory authorities is presented below:

Regulatory Body	Acceptable Daily Intake (ADI)	Maximum Residue Limits (MRLs) in Chicken Tissues (µg/kg) - as DNC
JECFA	0-400 µg/kg bw ^[1]	Muscle: 200, Liver: 200, Kidney: 200, Skin/Fat: 200 ^[1]
EFSA	0.77 mg/kg bw (for DNC) ^[1]	Muscle: 4000, Liver: 15000, Kidney: 6000, Skin/Fat: 4000 ^[1]
US CVM	0.2 mg/kg bw/day (for nicarbazin) ^[1]	Liver: 52000 ^[1]
Australia (APVMA)	0.4 mg/kg bw/day ^[2]	Muscle: 5000, Liver: 35000, Kidney: 20000, Skin/Fat: 10000 ^[2]

Core Experimental Protocols

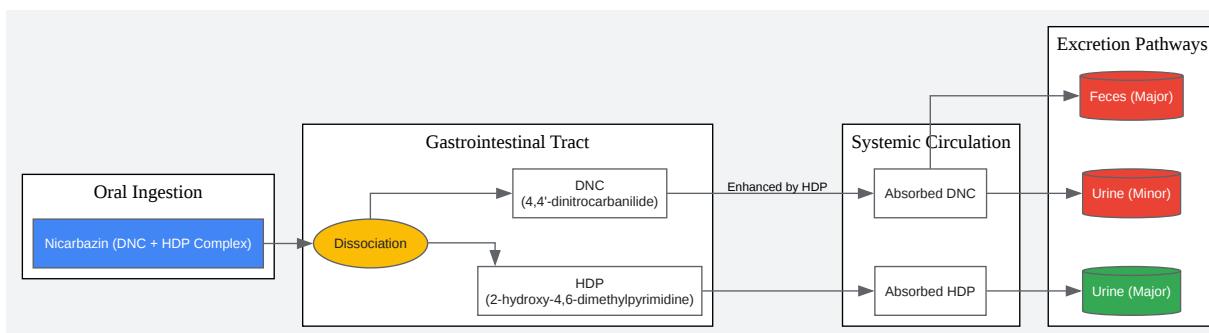
The establishment of the ADI and MRLs for **nicarbazin** is based on rigorous scientific evaluation. Below are the methodologies for the key experiments that form the basis of these safety standards.

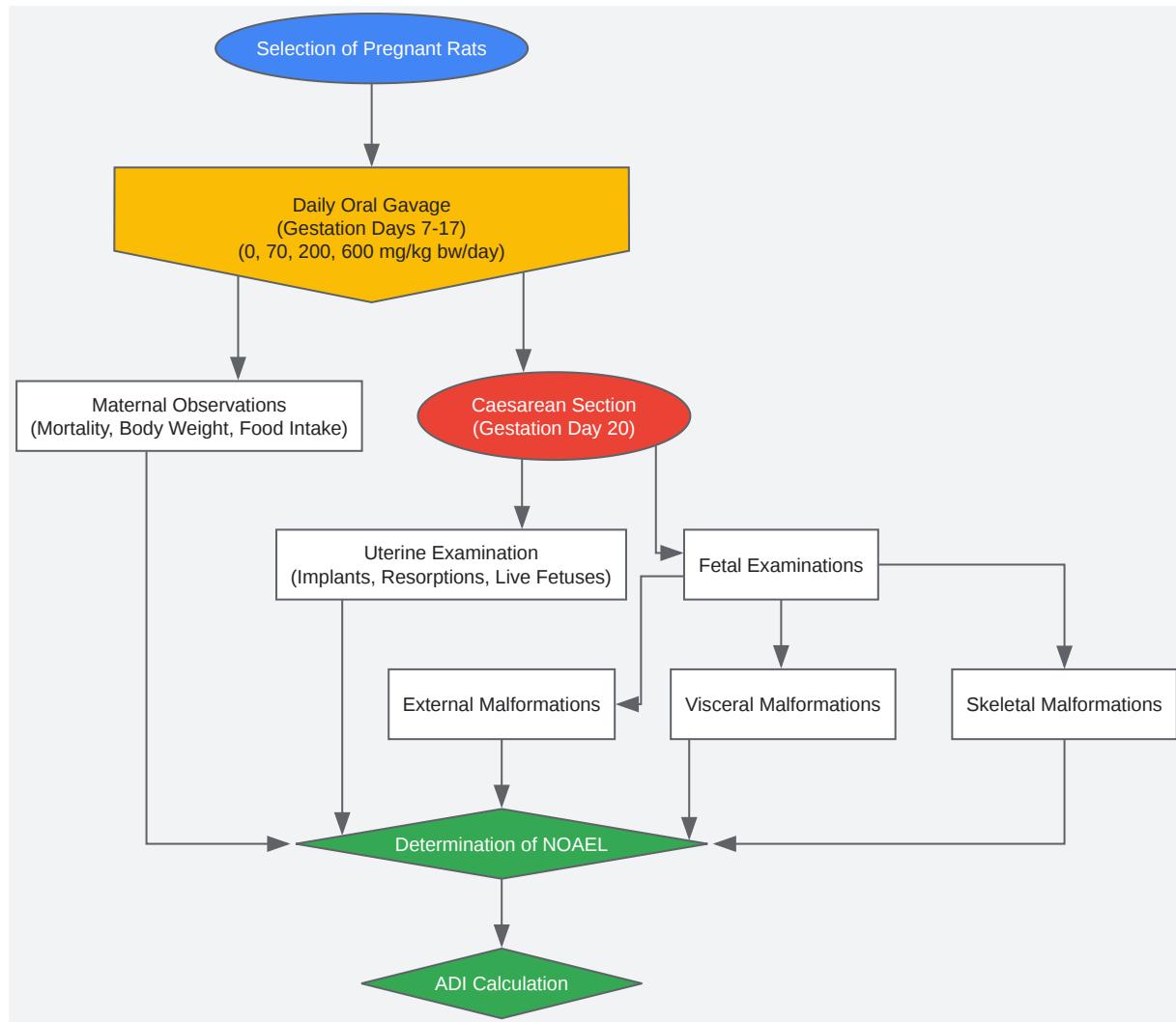
Developmental Toxicity Study in Rats (for ADI determination)

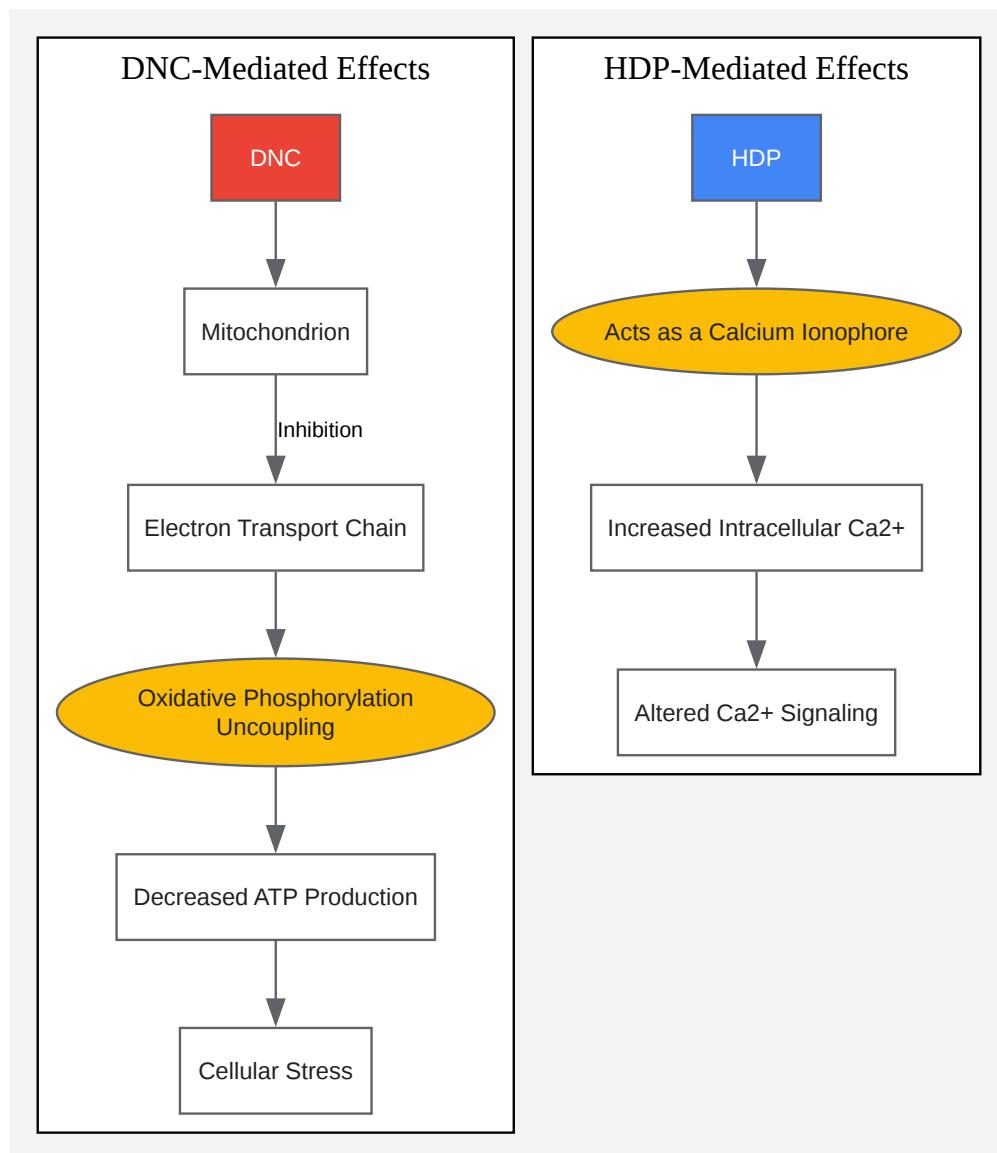
The pivotal study for determining the No-Observed-Adverse-Effect-Level (NOAEL) for **nicarbazin** was a developmental toxicity study in rats, which informed the ADI set by JECFA.^[2]

- Test Guideline: The study was conducted in general accordance with the principles of the OECD Test Guideline 414 for prenatal developmental toxicity studies.
- Animal Model: Pregnant CD/CRJ rats were used.[2]
- Dosing Regimen: **Nicarbazin** was administered by oral gavage as a suspension in 1% carboxymethyl cellulose at doses of 0, 70, 200, or 600 mg/kg of body weight per day.[2] The administration period was from gestation day 7 to 17.[2]
- Endpoints Evaluated:
 - Maternal: Mortality, clinical signs of toxicity, body weight, and food consumption were monitored.[2]
 - Fetal: The number of viable fetuses, resorptions, and post-implantation losses were recorded. Fetuses were examined for external, visceral, and skeletal malformations and variations.[2]
- Key Findings: At 600 mg/kg bw/day, maternal toxicity (mortality, decreased body weight gain and food consumption) and fetal toxicity (decreased fetal body weight, and an increased incidence of various malformations) were observed.[2] The NOEL for both maternal and fetal toxicity was established at 200 mg/kg bw/day.[2]

Residue Depletion and Analysis in Chicken Tissues (for MRL determination)


Residue depletion studies are essential to determine the time required for **nicarbazin** residues to deplete to levels below the established MRLs, thereby defining the withdrawal period before slaughter.


- Test Guideline: These studies are typically conducted following the principles outlined in the VICH GL48 guideline for marker-residue-depletion studies.
- Animal Model: Broiler chickens are the primary model for residue depletion studies of **nicarbazin**.


- Dosing Regimen: Chickens are fed a diet containing **nicarbazin** at a specified concentration (e.g., 125 mg/kg) for a defined period. The medicated feed is then withdrawn, and birds are sampled at various time points post-withdrawal.
- Sample Collection: Edible tissues, including muscle, liver, kidney, and skin with adhering fat, are collected at each time point.
- Analytical Methodology (LC-MS/MS):
 - Sample Preparation: Tissue samples are homogenized. The marker residue, DNC, is typically extracted using a solvent such as acetonitrile. The extract is then centrifuged, and the supernatant is collected and prepared for analysis.
 - Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is used for the sensitive and specific quantification of DNC.
 - Method Validation: The analytical method is validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

Visualizing the Mechanisms of Action and Experimental Workflow

To further elucidate the biological interactions and experimental processes, the following diagrams have been generated.

[Click to download full resolution via product page](#)**Nicarbazin Metabolism and Excretion Pathway.**[Click to download full resolution via product page](#)**Workflow for Developmental Toxicity Study.**

[Click to download full resolution via product page](#)

Proposed Toxicity Pathways of **Nicarbazin** Components.

This technical guide provides a foundational understanding of the safety and residue considerations for **nicarbazin**. It is intended to support the ongoing efforts of the scientific community in ensuring the responsible and safe use of veterinary drugs. For further details, professionals are encouraged to consult the original reports from the respective regulatory agencies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. Preparation and identification of an anti-nicarbazin monoclonal antibody and its application in the agriculture and food industries - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating Safety and Residue Limits: An In-depth Technical Guide to Nicarbazin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678737#acceptable-daily-intake-adi-and-mrls-for-nicarbazin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

